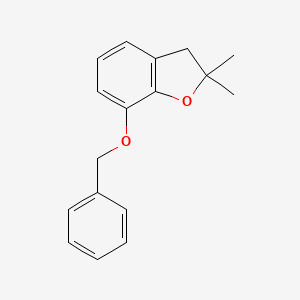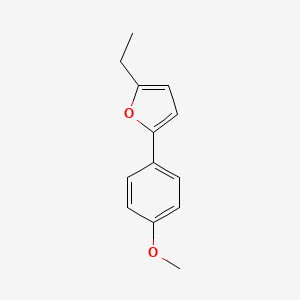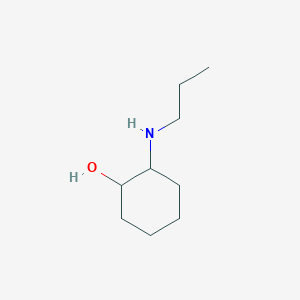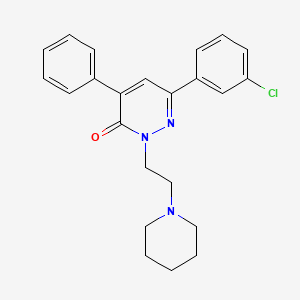![molecular formula C7H12N2S B12903712 Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione CAS No. 33852-28-7](/img/structure/B12903712.png)
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione is a heterocyclic compound that features a fused ring system combining an imidazole and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hexahydroimidazo[1,5-a]pyridine-3(2H)-thione typically involves cyclocondensation reactions. One common method includes the reaction of appropriate diamines with carbon disulfide under basic conditions, followed by cyclization with aldehydes or ketones . Another approach involves the use of multicomponent reactions catalyzed by bismuth(III) chloride, which is attractive from a green chemistry perspective due to its non-toxic and non-corrosive nature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for adaptation to industrial processes, particularly those emphasizing green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms, leading to different chemical and biological properties.
Imidazo[1,5-a]pyridines: These compounds are structurally similar but may have different substituents, affecting their reactivity and applications.
Uniqueness: this compound is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activities compared to its oxygen or nitrogen analogs .
Eigenschaften
| 33852-28-7 | |
Molekularformel |
C7H12N2S |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyridine-3-thione |
InChI |
InChI=1S/C7H12N2S/c10-7-8-5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10) |
InChI-Schlüssel |
DGVMHKUBHXKCRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2C(C1)CNC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/no-structure.png)





![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)


